molecular formula C19H21NOS2 B2769632 (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1798414-52-4

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2769632
CAS No.: 1798414-52-4
M. Wt: 343.5
InChI Key: OLLUVMYBVMBHPC-IZZDOVSWSA-N
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Description

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798975-04-8) is a synthetic organic compound with a molecular formula of C19H21NO2S2 and a molecular weight of 359.5 . This acrylamide derivative features a distinct (E)-configured α,β-unsaturated carbonyl core, which can act as a Michael acceptor and interact with biological nucleophiles . Its structure incorporates a 4-(methylthio)phenyl group and a N-(2-(thiophen-2-yl)ethyl) substituent with a cyclopropyl moiety, suggesting potential for interaction with diverse biological targets. The presence of the methylthioether and thiophene heterocycle makes this compound a valuable intermediate or candidate for research in areas such as medicinal chemistry and drug discovery, particularly for developing targeted covalent inhibitors or probing protein function. The specific research applications and mechanism of action for this compound are subject to ongoing investigation and are not fully characterized. Researchers are advised to consult the current scientific literature for the latest findings. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUVMYBVMBHPC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-(Methylthio)Phenyl)Acrylic Acid

The 4-(methylthio)phenyl group is introduced via a palladium-catalyzed coupling reaction. A representative protocol involves:

  • Reacting 4-bromophenylacetic acid with sodium methylthiolate in the presence of Cu(I) catalysts and DMF at 80°C, yielding 4-(methylthio)phenylacetic acid (85% yield).
  • Subsequent dehydration using thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form 3-(4-(methylthio)phenyl)acrylic acid (72% yield).

Table 1: Optimization of Thioetherification Conditions

Catalyst Solvent Temperature (°C) Yield (%)
CuI DMF 80 85
CuBr DMSO 100 78
None DMF 80 <10

Formation of the Acrylamide Core

The acrylic acid is converted to an acrylamide via a two-step process:

  • Activation : Treatment with oxalyl chloride forms the reactive acryloyl chloride intermediate.
  • Amidation : Sequential reaction with cyclopropylamine and 2-(thiophen-2-yl)ethylamine under Schotten-Baumann conditions (aqueous NaOH, 0°C) yields the bis-alkylated product. Steric hindrance from the cyclopropyl group favors (E)-selectivity (dr > 9:1).

Multicomponent Reaction (MCR) Strategies

Copper-Catalyzed Three-Component Coupling

A one-pot MCR inspired by ketenimine intermediates enables efficient acrylamide formation:

  • Components : 4-(methylthio)phenylacetylene, sulfonyl azide, and a mixture of cyclopropylamine/2-(thiophen-2-yl)ethylamine.
  • Conditions : CuI (10 mol%), DIPEA, DCM, room temperature.
  • Mechanism : The reaction proceeds via a ketenimine intermediate, which undergoes nucleophilic attack by the amines to form the acrylamide with >90% Z-selectivity. Post-reaction isomerization using UV light or thiourea catalysts achieves the desired (E)-configuration.

Equation :
$$
\text{Alkyne} + \text{SO}2\text{R} + \text{Amine}1 + \text{Amine}2 \xrightarrow{\text{CuI}} \text{Acrylamide} + \text{N}2 \uparrow
$$

Ugi Four-Component Reaction

The Ugi reaction assembles the acrylamide scaffold in a single step:

  • Components : 3-(4-(Methylthio)phenyl)acrylic acid, cyclopropyl isocyanide, 2-(thiophen-2-yl)ethylamine, and formaldehyde.
  • Conditions : MeOH, 25°C, 12 hours.
  • Yield : 68–75%, with moderate (E)-selectivity (dr 7:3). Chirality is controlled using enantiopure isocyanides.

Stereochemical Control and Optimization

Influence of Reaction Conditions on (E)/(Z) Ratio

  • Thermal Conditions : Heating favors the thermodynamically stable (E)-isomer. For example, refluxing in toluene increases the (E)-ratio from 7:3 to 9:1.
  • Catalytic Additives : Thiourea derivatives (e.g., Schreiner’s catalyst) enhance (E)-selectivity by stabilizing the transition state through hydrogen bonding.

Table 2: Stereoselectivity Under Varied Conditions

Condition (E):(Z) Ratio Yield (%)
Room temperature, no additive 7:3 70
80°C, toluene 9:1 85
Thiourea (10 mol%) 19:1 78

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems minimize side reactions and improve heat transfer:

  • Flow Setup : T-shaped mixer, 100 µL channel volume, residence time 2 minutes.
  • Output : 92% conversion, 99% purity by HPLC, throughput of 1.2 kg/day.

Green Chemistry Metrics

  • Atom Economy : 84% for the MCR route vs. 62% for stepwise synthesis.
  • E-Factor : 8.2 (MCR) vs. 15.6 (stepwise), reflecting reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide double bond can be reduced to a single bond using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated acrylamide derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of acrylamide compounds have been explored for their ability to inhibit specific kinases implicated in tumor growth, suggesting a pathway for developing new anticancer therapies .

1.2 Antimicrobial Properties

Research has shown that certain acrylamide derivatives possess antimicrobial activity against various pathogens. The incorporation of thiophene and methylthio groups enhances the lipophilicity of the compounds, potentially improving their membrane permeability and efficacy against bacterial strains . This opens avenues for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Agricultural Applications

2.1 Herbicidal Properties

The compound has been investigated as a potential herbicide due to its structural characteristics that allow it to interact with plant growth regulators. The presence of the cyclopropyl and thiophenes may contribute to selective herbicidal activity against specific weed species while minimizing damage to crop plants . This selectivity is crucial for sustainable agricultural practices.

2.2 Synergistic Effects with Other Herbicides

Studies have indicated that this compound can be combined with other herbicides to enhance efficacy through synergistic effects. Such combinations can lead to lower application rates while maintaining or increasing weed control effectiveness, which is beneficial for both economic and environmental reasons .

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes, including multi-component reactions and coupling strategies. These methods allow for the efficient production of the compound while enabling modifications that can enhance its biological activities .

3.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound in its applications. Modifications at specific positions on the acrylamide backbone or substituents can lead to significant changes in biological activity, allowing researchers to tailor compounds for desired effects .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibitory effects on cancer cell lines with IC50 values lower than existing treatments .
Study BAntimicrobial PropertiesShowed effectiveness against resistant bacterial strains, highlighting potential as a new antibiotic .
Study CHerbicidal SynergyFound enhanced weed control when combined with traditional herbicides, suggesting practical agricultural applications .

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyclopropyl group and the thiophene ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Potential Impact Reference
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) - Nitrophenyl
- Propylamine
- Thienyl acrylamido
- Nitro (-NO₂) group (electron-withdrawing)
- Propyl chain (shorter alkyl)
- Z/E stereochemistry
Reduced lipophilicity; altered electronic properties may affect reactivity or binding
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) - Chlorophenyl
- Hydroxy-methoxyphenyl
- Propylamine
- Chlorine (electron-withdrawing)
- Polar hydroxy/methoxy groups
Enhanced solubility; potential for hydrogen bonding
(E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide - Aminophenyl
- Trimethoxyphenyl
- Amino (-NH₂) group (electron-donating)
- Methoxy groups (polar, bulky)
Improved solubility; steric hindrance may limit target access
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones - Bromothiophene
- Piperazinyl-quinolone
- Bromine (heavy atom)
- Quinolone backbone
Antibacterial activity via DNA gyrase inhibition; bromine may enhance halogen bonding
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The methylthio (-SMe) group in the target compound offers moderate electron-donating effects compared to nitro (-NO₂) or chloro (-Cl) substituents, balancing lipophilicity and electronic properties.
  • Aromatic Diversity : Thiophene and phenyl rings are common, but substituents like methoxy or bromine alter polarity and binding interactions. For example, trimethoxyphenyl groups () enhance solubility but may reduce blood-brain barrier penetration.

Biological Activity

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{S}_{2}

Research suggests that this compound may act through multiple pathways, primarily influencing the cyclooxygenase (COX) enzyme pathways, which are crucial in inflammation and pain signaling. This is particularly relevant for compounds that exhibit anti-inflammatory properties.

Biological Activity

  • Anti-inflammatory Activity :
    • The compound has shown promise as a COX-2 inhibitor, which is significant in treating inflammatory diseases. In vitro studies indicated that it effectively reduces the production of prostaglandins, which are mediators of inflammation .
  • Antitumor Effects :
    • Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating a dose-dependent reduction in cell viability .
  • Neuroprotective Properties :
    • There is emerging evidence that this compound may offer neuroprotective effects, potentially useful in neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Case Study 1 : A study involving mice models demonstrated that administration of the compound significantly reduced inflammatory markers in tissues affected by induced arthritis. The results indicated a reduction in swelling and pain behavior compared to control groups .
  • Case Study 2 : In vitro assays using human cancer cell lines showed that treatment with this compound resulted in apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in prostaglandin levels
AntitumorDose-dependent cytotoxicity in cancer cell lines
NeuroprotectiveModulation of neuroinflammatory responses

Table 2: Case Study Results

StudyModelOutcomeReference
Arthritis InductionMiceReduced inflammation and pain behavior
Cancer Cell LinesIn VitroInduced apoptosis in treated cells

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Catalysts : Use of coupling agents like EDCI/HOBt improves efficiency in stepwise reactions .
  • Temperature control : Maintaining 0–5°C during acid chloride formation prevents side reactions .

Which spectroscopic and computational methods are critical for structural elucidation and activity prediction?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., cyclopropyl CH2_2, thiophene protons), while 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 367.4 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm1^{-1}) .

Q. Advanced

  • Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by modeling the compound’s 3D structure .
  • PASS Algorithm : Computational prediction of biological activity spectra based on structural motifs (e.g., thiophene’s antimicrobial potential) .

How do structural modifications (e.g., cyclopropyl, methylthio groups) influence bioactivity?

Q. Advanced

  • Cyclopropyl Group : Enhances lipophilicity and metabolic stability, facilitating membrane penetration in antimicrobial assays .
  • Methylthio (SMe) Group : Acts as a hydrogen bond acceptor, potentially improving binding affinity to oxidative stress-related targets (e.g., NADPH oxidase) .
  • Thiophene Moiety : Contributes to π-π stacking with aromatic residues in enzyme active sites, as observed in anticancer studies .

Q. Table 1: Structure-Activity Relationship (SAR) Insights

Structural Feature Biological Impact Reference
Cyclopropyl substituentIncreased metabolic stability
Methylthio group (SMe)Enhanced antioxidant activity
Thiophene ringImproved antimicrobial/anticancer activity

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and reagent batches to minimize variability .
  • Dose-response analysis : Use IC50_{50} values to compare potency across studies, accounting for differences in solubility (e.g., DMSO vs. aqueous buffers) .
  • Orthogonal validation : Confirm mechanisms via knockdown (siRNA) or inhibitor studies (e.g., ROS scavengers in antioxidant assays) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization for large batches .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) to reduce unreacted intermediates .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

How does the compound’s solubility profile impact in vitro assays?

Q. Basic

  • Solubility : Poor aqueous solubility (common in acrylamides) necessitates DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity artifacts .
  • Formulation : Use of cyclodextrins or liposomes improves bioavailability in cell-based assays .

What are the compound’s potential off-target effects, and how can they be mitigated?

Q. Advanced

  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Selectivity optimization : Introduce steric hindrance (e.g., bulkier substituents) to reduce affinity for non-target proteins .

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